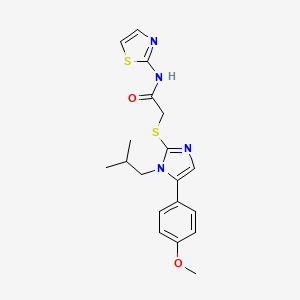

2-((1-isobutyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Description

This compound is a hybrid heterocyclic molecule featuring an imidazole core substituted with an isobutyl group and a 4-methoxyphenyl moiety, linked via a thioether bridge to an acetamide group terminating in a thiazole ring.

Properties

IUPAC Name |

2-[5-(4-methoxyphenyl)-1-(2-methylpropyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2S2/c1-13(2)11-23-16(14-4-6-15(25-3)7-5-14)10-21-19(23)27-12-17(24)22-18-20-8-9-26-18/h4-10,13H,11-12H2,1-3H3,(H,20,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJBOLNHSFANIOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=CN=C1SCC(=O)NC2=NC=CS2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-isobutyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 416.6 g/mol. Its structure features an imidazole ring, a thiazole moiety, and an acetamide group, which contribute to its diverse chemical properties and biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 416.6 g/mol |

| CAS Number | 1207019-98-4 |

Antimicrobial Activity

Research indicates that thiadiazole derivatives, including this compound, exhibit significant antimicrobial properties. The presence of the thiazole and imidazole rings enhances its ability to inhibit microbial growth, making it a candidate for developing new antimicrobial agents. Studies have shown that similar compounds can effectively inhibit various pathogens, including bacteria and fungi .

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. For instance, derivatives with similar structures have been tested against human cancer cell lines such as HT-29 (colon cancer) and MCF-7 (breast cancer). These studies typically employ assays like MTT to assess cytotoxicity and evaluate the compound's ability to induce apoptosis in cancer cells .

A notable study highlighted that certain imidazole derivatives exhibited significant cytotoxic effects against HT-29 cells, suggesting that the compound may also possess similar anticancer properties .

Anti-inflammatory Effects

Compounds with imidazole and thiazole structures have been reported to exhibit anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes that contribute to inflammation. The specific pathways through which this compound exerts its anti-inflammatory effects require further investigation but hold promise for therapeutic applications.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.

- Receptor Binding : It may interact with specific receptors or proteins within cells, altering signaling pathways associated with disease progression.

- Oxidative Stress Modulation : By scavenging free radicals or modulating antioxidant pathways, it may reduce oxidative stress in cells, contributing to its anticancer and anti-inflammatory effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- Cytotoxicity Studies : A study on novel imidazole derivatives found that many exhibited significant cytotoxicity against various cancer cell lines, indicating a potential for further development into therapeutic agents .

- Antimicrobial Efficacy : Research on thiazole derivatives demonstrated their effectiveness against multiple bacterial strains, supporting the hypothesis that compounds like this compound could be potent antimicrobial agents .

Scientific Research Applications

Biological Activities

Research indicates that derivatives of this compound exhibit a range of biological activities, including:

- Antimicrobial Properties : The compound has shown efficacy against various bacterial and fungal pathogens.

- Anti-inflammatory Effects : It may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Antitumor Activity : Preliminary studies suggest potential anticancer properties by inhibiting specific enzymes involved in tumor growth.

Medicinal Chemistry Applications

Due to its unique structure, this compound serves as a valuable scaffold for drug development. It could be utilized to design new pharmaceuticals targeting specific biological pathways. The following table summarizes potential analogs and their biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide | Contains a thiadiazole ring and acetamide | Antimicrobial properties |

| N-(3-Methoxyphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide | Imidazole and thioether linkage | Potential anti-inflammatory effects |

| 5-Amino-2H-thiadiazole | Simple thiadiazole structure | Antiviral activity |

Agricultural Chemistry Applications

Given its biological activity against pathogens, this compound may also find applications as a pesticide or fungicide in agricultural settings. Its ability to inhibit microbial growth could be beneficial in crop protection strategies.

Case Studies and Research Findings

Several studies have explored the applications of similar compounds:

- Antimicrobial Studies : A study demonstrated that imidazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.

- Cancer Research : Research indicated that thiazole derivatives could inhibit the proliferation of cancer cells by targeting specific signaling pathways.

- Inflammation Models : Animal models showed that compounds with similar structures reduced inflammation markers significantly.

These findings highlight the compound's potential as a lead candidate for further research in both medicinal and agricultural chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Imidazole-Thiazole Hybrid Scaffolds

- Structure: 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetamide.

- Key Differences: Replaces the isobutyl-imidazole group with a benzodiazole-phenoxymethyl-triazole system.

- Physicochemical Data: Melting point 170–172°C; IR and NMR data confirm structural integrity .

- Structure: 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide.

- Key Differences: Features a tetrazole-thioether instead of imidazole-thioether and lacks the 4-methoxyphenyl group.

- Activity: Exhibited selective cytotoxicity against A549 lung cancer cells (IC₅₀ = 23.30 ± 0.35 µM) with minimal toxicity to NIH/3T3 normal cells (IC₅₀ > 1000 µM) .

- Structure: 2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide.

- Key Differences: Substitutes isobutyl and 4-methoxyphenyl with 4-chlorophenyl and p-tolyl groups.

- Relevance: Highlights the impact of aryl substituents on electronic and steric properties, though biological data are absent .

Activity Comparison Table

Impact of Substituents on Bioactivity

- Isobutyl vs.

- 4-Methoxyphenyl vs. Other Aryl Moieties: The electron-donating methoxy group in the target compound could modulate electronic interactions in enzyme binding pockets, contrasting with electron-withdrawing groups (e.g., nitro in ’s 9f) that may enhance reactivity but reduce selectivity .

- Thiazole vs. Tetrazole: Compound 4c () shows that replacing thiazole with tetrazole retains anticancer activity but alters selectivity profiles, suggesting the thiazole ring in the target compound may offer unique target engagement .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-((1-isobutyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide?

- Methodology : The compound is synthesized via nucleophilic substitution reactions. A typical procedure involves reacting 5-(4-methoxyphenyl)-1-isobutyl-1H-imidazole-2-thiol with 2-chloro-N-(thiazol-2-yl)acetamide in the presence of a base like potassium carbonate. The reaction is conducted under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) for 4–6 hours. Purification is achieved via recrystallization from ethanol or column chromatography .

- Key Data :

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| K₂CO₃ | DMF | Reflux | 65–70% |

| K₂CO₃ | MeCN | 80°C | 55–60% |

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodology : Multi-spectroscopic techniques are employed:

- IR Spectroscopy : Confirms the presence of thioether (C-S stretch, ~650 cm⁻¹) and acetamide (N-H bend, ~1550 cm⁻¹) groups.

- NMR (¹H/¹³C) : Identifies aromatic protons (δ 7.2–8.1 ppm for thiazole and methoxyphenyl groups) and methylene linkages (δ 3.8–4.2 ppm).

- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ at m/z ~440) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodology :

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while protic solvents (ethanol) may reduce side reactions.

- Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates in biphasic systems .

- Temperature Control : Lower temperatures (40–60°C) minimize decomposition, while higher temperatures (reflux) accelerate kinetics but risk byproduct formation.

- Data Contradiction : reports higher yields in DMF vs. acetonitrile (70% vs. 60%), suggesting solvent polarity impacts reactivity .

Q. What experimental strategies are used to evaluate its potential biological activity?

- Methodology :

- In Vitro Assays :

- Anticancer : MTT assay against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations.

- Antimicrobial : Disk diffusion assays using E. coli or S. aureus .

- Molecular Docking : Simulations (e.g., AutoDock Vina) predict binding affinity to target proteins (e.g., COX-2 for anti-inflammatory activity) .

- Key Finding : Analogous imidazo-thiazole derivatives show COX-2 inhibition (Ki ~0.8 µM), suggesting potential anti-inflammatory utility .

Q. How can researchers resolve challenges in stereochemical confirmation?

- Methodology :

- X-ray Crystallography : Provides unambiguous stereochemical assignment but requires high-purity crystals.

- NOESY NMR : Detects spatial proximity of protons (e.g., methoxyphenyl and thiazole groups) to infer spatial arrangement .

Methodological Considerations

Q. What analytical approaches address conflicting spectroscopic data?

- Strategy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.